molecular formula C11H16Cl2N4 B2490389 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride CAS No. 1949816-52-7

2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride

Cat. No.: B2490389
CAS No.: 1949816-52-7
M. Wt: 275.18
InChI Key: PJGTUVIUPCHYTE-UHFFFAOYSA-N
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Description

2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride is a chemical compound supplied for research purposes. It belongs to the pyrazolo[1,5-a]quinazoline class of nitrogen-containing heterocycles, a scaffold recognized in medicinal chemistry for its potential anti-inflammatory properties . Compounds within this class have been demonstrated to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity in human immune cells, a key pathway in the inflammatory response . Pharmacophore mapping and molecular modeling studies suggest that potent analogs in this series may exert their effects by acting as ligands for mitogen-activated protein kinases (MAPKs), including JNK3, p38α, and ERK2, with particularly high complementarity to JNK3 . This mechanism positions such compounds as valuable tools for investigating kinase signaling in cellular processes. The molecular formula of the compound is C11H16Cl2N4, and it has a molecular weight of 275.18 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-7-4-11-13-6-8-5-9(12)2-3-10(8)15(11)14-7;;/h4,6,9H,2-3,5,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGTUVIUPCHYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the methyl and amine groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process is scaled up from laboratory synthesis to industrial production, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrazoloquinazolines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. The synthesis of pyrazoloquinazolinone derivatives has been associated with the inhibition of cancer cell proliferation, particularly in pancreatic cancer cells. The compound acts as a SIRT6 agonist, which is essential for regulating cellular processes related to cancer progression. This agonistic activity on histone deacetylase SIRT6 is crucial for developing novel antitumor agents targeting specific cancer pathways .

Case Study: Inhibition of Pancreatic Cancer Cells

A study demonstrated that 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride effectively inhibits the proliferation of human pancreatic cancer cells. The compound's mechanism involves the activation of SIRT6, leading to enhanced apoptosis in cancerous cells. This suggests its potential as a therapeutic agent in treating pancreatic cancer .

Synthesis and Derivatives

The synthesis of 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride involves several steps that can be optimized for higher yields and efficiency. The preparation methods include the use of various reagents and conditions tailored to enhance the compound's bioactivity and stability.

Synthesis Step Reagents Conditions Yield
Initial ReactionCyanoacetoneReflux70%
PurificationEthyl acetateColumn chromatographyVariable

This table summarizes key steps in the synthesis process that contribute to the overall yield and purity of the compound.

Future Research Directions

Future research should focus on exploring the full spectrum of biological activities associated with 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride. Investigating its efficacy against other cancer types and understanding its pharmacokinetics will be crucial for developing it into a viable therapeutic option.

Potential Areas for Exploration:

  • Combination Therapies: Assessing the compound's effectiveness in combination with existing chemotherapeutic agents.
  • Mechanistic Studies: Detailed investigations into its interaction with cellular pathways.
  • Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound shares structural similarities with:

  • Pyrazolo[1,5-a]pyrimidines (e.g., 3-nitro-6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, 2h): These feature a pyrimidine ring instead of quinazoline, with substitutions influencing kinase inhibition (e.g., CK2 inhibition) .
  • Dihydropyrazolo[1,5-a]quinazolinones (e.g., 2/3-substituted-8,8-dimethyl derivatives, 6a-m): Partial saturation of the quinazoline ring and methyl/aryl substituents modulate physicochemical properties and bioactivity .
  • Imidazo[1,5-a]pyridines (e.g., 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride): Replacement of pyrazole with imidazole alters electronic properties and target selectivity .

Substituent Effects

Compound Class Key Substituents Biological Activity Reference
Target Compound 2-CH₃, 7-NH₂ (dihydrochloride) Hypothesized kinase inhibition
Pyrazolo[1,5-a]pyrimidines (2h ) 3-NO₂, 6-tetrazolyl, 7-NH₂ CK2 inhibition (IC₅₀ ~ 0.1 µM)
Dihydropyrazoloquinazolinones (6a-m ) 2/3-CH₃, 8,8-dimethyl Antimicrobial, enzyme modulation
Quinazoline-based analogs (e.g., 5d , 5k ) 4-quinazolinyl, aldehyde hydrazones Antifungal activity (50 µg/mL)

Key Observations :

  • Amino Group at Position 7: Present in both the target compound and 2h, this group is critical for hydrogen bonding with kinase ATP-binding pockets .
  • Salt Form : The dihydrochloride form improves aqueous solubility over free bases, a feature shared with 7bq (imidazo-pyridine derivative) .

Spectroscopic Characterization

  • ¹H-NMR : Methyl groups (e.g., 2-CH₃) resonate at ~2.5–3.0 ppm, as seen in 7b and 9a .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of HCl in dihydrochloride salts) align with data for 7bq .

Pharmacological and Industrial Relevance

While direct pharmacological data for the target compound are lacking, analogs suggest:

  • Antimicrobial Activity : Quinazoline derivatives (5d , 5k ) exhibit antifungal activity, highlighting the scaffold’s versatility .

Biological Activity

2-Methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition effects.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinazoline class, characterized by a fused pyrazole and quinazoline moiety. Its chemical formula is C10H10Cl2N4C_{10}H_{10}Cl_2N_4, and it is typically encountered as a dihydrochloride salt for enhanced solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine derivatives. For instance:

  • Cytotoxicity Studies : A series of derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The most potent compounds exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong cytotoxic effects .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Molecular docking studies confirmed favorable interactions with key residues in the EGFR active site .

Anti-inflammatory Activity

The pyrazoloquinazoline scaffold has been reported to exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Compounds derived from this scaffold have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor:

  • PARP-1 Inhibition : A notable study identified derivatives of pyrazolo[1,5-a]quinazolin-5(4H)-one as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms. These compounds demonstrated low nanomolar inhibitory concentrations .

Case Studies

Several studies have provided insights into the biological activity of 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride:

  • Study on Cytotoxicity :
    • Objective : Evaluate the cytotoxic effects on MCF-7 cell lines.
    • Methodology : MTT assay was employed to determine cell viability post-treatment with various concentrations of the compound.
    • Results : The most effective derivative showed an IC50 value of 6.43 µM .
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the impact on inflammatory markers.
    • Methodology : ELISA assays were used to measure cytokine levels after treatment.
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMTT AssayMCF-7<10
Anti-inflammatoryELISATNF-alpha/IL-6N/A
Enzyme InhibitionPARP-1 InhibitionVariousLow nanomolar

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-methyl-pyrazoloquinazolin-7-amine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A regioselective synthesis strategy involves cyclocondensation reactions using substituted precursors under reflux conditions. For example, derivatives of pyrazolo[1,5-a]quinazolinones were synthesized via a two-step process involving hydrazine derivatives and carbonyl compounds, optimized using solvents like ethanol or DMF at 80–100°C . Statistical experimental design (e.g., factorial design) is critical for optimizing parameters like temperature, solvent polarity, and catalyst loading to maximize yield and purity. This approach reduces the number of trials while accounting for variable interactions .

Q. How can the structural identity and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns and integration ratios (e.g., methyl groups at δ ~2.5 ppm in 1H NMR) .
  • FT-IR : Verify functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]– for dihydrochloride salts) and fragmentation patterns .
  • Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What solvents and purification methods are suitable for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, ethyl acetate) are preferred for recrystallization due to the compound’s moderate solubility. Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) effectively separates impurities. For dihydrochloride salts, acidic aqueous washes (pH 4–5) improve crystallinity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinase enzymes) by analyzing binding energies and pose stability. COMSOL Multiphysics simulations optimize reaction kinetics in flow reactors for scalable synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using guidelines like OECD 423 for cytotoxicity. Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). Meta-analysis of structure-activity relationships (SAR) identifies key substituents; for example, the trifluoromethyl group in analogous pyrazolo[1,5-a]pyrimidines enhances target binding via hydrophobic interactions .

Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS) and stability under ambient conditions. Characterize salt forms via:

  • PXRD : Distinct diffraction patterns confirm crystallinity.
  • TGA-DSC : Analyze dehydration events (e.g., ~150°C for HCl loss) and melting points.
  • Solubility studies : Compare pH-solubility profiles using shake-flask methods .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : At scale, side reactions (e.g., dimerization) increase due to prolonged heating. Mitigate via:

  • Continuous flow reactors : Enhance heat/mass transfer and reduce reaction time.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FT-IR probes to track intermediate formation.
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve turnover and reduce metal contamination .

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